molecular formula C11H14O B15322307 1-(3,5-Dimethylphenyl)propan-2-one CAS No. 75251-27-3

1-(3,5-Dimethylphenyl)propan-2-one

Cat. No.: B15322307
CAS No.: 75251-27-3
M. Wt: 162.23 g/mol
InChI Key: SQEPTUPSJXFZIF-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)propan-2-one is an organic compound with the molecular formula C11H14O. It is a ketone derivative of 3,5-dimethylphenyl, characterized by the presence of a propan-2-one group attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dimethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene (mesitylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H3(CH3)2+CH3CH2COClAlCl3C6H3(CH3)2COCH2CH3+HCl\text{C}_6\text{H}_3(\text{CH}_3)_2 + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCH}_2\text{CH}_3 + \text{HCl} C6​H3​(CH3​)2​+CH3​CH2​COClAlCl3​​C6​H3​(CH3​)2​COCH2​CH3​+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: 3,5-Dimethylbenzoic acid.

    Reduction: 1-(3,5-Dimethylphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3,5-Dimethylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethylphenyl)propan-2-one
  • 1-(4-Methylphenyl)propan-2-one
  • 1-(3,4-Dimethylphenyl)propan-2-one

Uniqueness

1-(3,5-Dimethylphenyl)propan-2-one is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-4-9(2)6-11(5-8)7-10(3)12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEPTUPSJXFZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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